molecular formula C60H102O28 B15594216 11-Deoxymogroside V

11-Deoxymogroside V

Cat. No.: B15594216
M. Wt: 1271.4 g/mol
InChI Key: FXMONPOKYCDPKD-PKCSIHSOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Deoxymogroside V is a useful research compound. Its molecular formula is C60H102O28 and its molecular weight is 1271.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H102O28/c1-24(9-13-35(57(4,5)78)87-55-50(88-54-49(77)43(71)38(66)30(21-63)83-54)45(73)40(68)32(85-55)23-80-52-47(75)42(70)37(65)29(20-62)82-52)25-15-16-60(8)33-12-10-26-27(58(33,6)17-18-59(25,60)7)11-14-34(56(26,2)3)86-53-48(76)44(72)39(67)31(84-53)22-79-51-46(74)41(69)36(64)28(19-61)81-51/h10,24-25,27-55,61-78H,9,11-23H2,1-8H3/t24-,25-,27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMONPOKYCDPKD-PKCSIHSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CCC6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(CC[C@@]6([C@@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H102O28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

natural occurrence and concentration of 11-Deoxymogroside V in monk fruit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence, concentration, and analysis of 11-Deoxymogroside V, a minor cucurbitane-type triterpenoid (B12794562) glycoside found in Monk Fruit (Siraitia grosvenorii). While major mogrosides like Mogroside V are well-documented for their intense sweetness, minor mogrosides are gaining research interest for their potential bioactivities. This document details the experimental protocols for mogroside analysis and illustrates key workflows and biosynthetic pathways.

Natural Occurrence and Concentration

This compound is a naturally occurring compound within the complex mixture of triterpenoid glycosides, known as mogrosides, in monk fruit.[1] These compounds are responsible for the fruit's characteristic sweetness. Unlike the highly abundant Mogroside V, this compound is considered a minor constituent.

The biosynthesis of mogrosides involves a series of enzymatic reactions, including epoxidation, hydroxylation, and glycosylation, starting from squalene.[2][3] The structural difference in this compound arises from the absence of a hydroxyl group at the C-11 position of the mogrol (B2503665) aglycone, a key structural feature of the more common Mogroside V.[1]

Quantitative data for minor mogrosides like this compound is less prevalent in scientific literature compared to major sweetening compounds. However, its presence has been confirmed through advanced analytical techniques. The concentration of mogrosides, in general, is known to fluctuate based on the fruit's maturity, cultivar, and post-harvest processing methods.[4][5] For instance, studies have shown that low-temperature drying methods yield higher concentrations of major mogrosides compared to traditional hot-air drying.[5]

Table 1: Concentration of Key Mogrosides in Siraitia grosvenorii

CompoundTypical Concentration Range in Dried FruitNotes
Mogroside V ~0.5% - 1.5% (w/w)The most abundant and primary sweetening component.[6][7][8]
11-Oxomogroside V 1% - 10% of total mogrosides in commercial extractsA related mogroside identified as a characteristic compound.[5][9]
Siamenoside I 1% - 10% of total mogrosides in commercial extractsAnother significant sweet mogroside.[9]
This compound Not widely quantified; considered a minor mogroside.Present in fruit extracts, but specific concentration data is limited in available literature.

Note: Concentrations can vary significantly based on the specific extract and quantification methodology.

Experimental Protocols for Mogroside Analysis

The accurate quantification of this compound and other mogrosides requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.

Sample Preparation

Proper sample preparation is critical for reliable quantification.

  • Drying: Fresh monk fruits are typically dried to a constant weight to prevent degradation and standardize results. Low-temperature methods like freeze-drying or vacuum drying are preferred to preserve thermally sensitive compounds.[5]

  • Grinding: The dried fruit material is ground into a fine powder to increase the surface area for efficient extraction.

  • Extraction:

    • Solvent Extraction: A known weight of the powdered fruit is extracted using a solvent, commonly an ethanol-water or methanol-water mixture.[10][11]

    • Ultrasonic-Assisted Extraction (UAE): To enhance efficiency, the sample and solvent mixture can be sonicated. This technique uses high-frequency sound waves to disrupt cell walls, improving solvent penetration and reducing extraction time.[10]

Purification

Crude extracts often contain interfering substances. Purification steps are necessary to isolate the mogrosides.

  • Solid-Phase Extraction (SPE): The extract is passed through a solid-phase extraction cartridge (e.g., C18) to remove non-polar impurities and concentrate the mogroside fraction.

  • Macroporous Resin Chromatography: For larger-scale purification, macroporous resins are highly effective for adsorbing mogrosides from the aqueous extract, which can then be eluted with an ethanol-water solution.[12]

Quantification: LC-MS/MS Method

A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method provides the sensitivity and selectivity required for quantifying minor mogrosides.[13][14]

  • Chromatographic System: A high-performance liquid chromatography system.[13]

  • Column: A C18 reversed-phase column is typically used for separation (e.g., Shiseido Capcell Pak UG120 C18, 2.0 × 50mm, 3.0µm).[7][15]

  • Mobile Phase: A gradient elution using a mixture of water (often with a formic acid modifier, e.g., 0.2%) and an organic solvent like acetonitrile (B52724) or methanol.[16]

  • Flow Rate: A typical flow rate is around 0.6 mL/min.[16]

  • Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in negative ion mode.[13][14]

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each mogroside.[14][17]

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of a certified reference standard in a calibration curve.

Visualized Workflows and Pathways

Experimental Workflow for Mogroside Quantification

The following diagram outlines the typical workflow for the extraction and quantification of mogrosides from monk fruit.

experimental_workflow start Monk Fruit Sample (Siraitia grosvenorii) drying Drying (Freeze-drying or Low Temp) start:s->drying:n grinding Grinding to Fine Powder drying:s->grinding:n extraction Ultrasonic-Assisted Extraction (e.g., 80% Ethanol) grinding:s->extraction:n filtration Filtration / Centrifugation extraction:s->filtration:n purification Purification (Macroporous Resin or SPE) filtration:s->purification:n analysis LC-MS/MS Analysis purification:s->analysis:n quantification Data Processing & Quantification analysis:s->quantification:n

Workflow for mogroside extraction and analysis.
Simplified Biosynthetic Pathway of Mogrol

Mogrosides are glycosides of the aglycone mogrol. The biosynthesis of mogrol is a complex, multi-step process involving several enzyme families. This compound shares this initial pathway but lacks the final hydroxylation step at the C-11 position that characterizes mogrol.

Simplified mogrol biosynthesis and glycosylation.

References

The Biosynthesis of 11-Deoxymogroside V: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogrosides, a class of triterpenoid (B12794562) glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit), are renowned for their intense sweetness without contributing caloric value. Among these, Mogroside V is the most abundant and well-characterized. However, a variety of other mogrosides, including 11-Deoxymogroside V, are also present in the fruit and contribute to its overall phytochemical profile. As its name suggests, this compound lacks the hydroxyl group at the C-11 position of the mogrol (B2503665) backbone, a key structural feature that differentiates it from Mogroside V. This distinction suggests a divergence in their biosynthetic pathways. This technical guide provides an in-depth exploration of the core biosynthesis of this compound, presenting a putative pathway based on current scientific understanding, quantitative data on related compounds, detailed experimental protocols for key enzyme classes, and visualizations of the metabolic route and experimental workflows.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general isoprenoid pathway, leading to the formation of the triterpenoid backbone, which is subsequently modified by a series of enzymatic reactions. The pathway can be broadly divided into two major stages: the formation of the 11-deoxymogrol aglycone and its subsequent glycosylation.

Stage 1: Formation of the 11-Deoxymogrol Aglycone

The initial steps of mogroside biosynthesis are shared with that of other triterpenoids. The pathway commences with 2,3-oxidosqualene (B107256), which undergoes cyclization to form the characteristic cucurbitane skeleton.

  • Cyclization of 2,3-Oxidosqualene: The enzyme cucurbitadienol (B1255190) synthase (CS) catalyzes the cyclization of 2,3-oxidosqualene to produce cucurbitadienol, the foundational tetracyclic triterpenoid structure of mogrosides[1][2].

  • Hydroxylation Events: Following the formation of cucurbitadienol, a series of hydroxylation reactions occur, catalyzed by cytochrome P450 monooxygenases (CYPs) and potentially epoxide hydrolases (EPHs). For the biosynthesis of this compound, it is hypothesized that hydroxylation occurs at the C-3, C-24, and C-25 positions without the C-11 hydroxylation characteristic of Mogroside V. The key differentiating step is the bypass of the C-11 oxidation typically carried out by CYP87D18 [1][3][4][5]. The resulting aglycone is 11-deoxymogrol.

Stage 2: Glycosylation of 11-Deoxymogrol

Once the 11-deoxymogrol aglycone is formed, it undergoes a series of glycosylation steps, where sugar moieties are sequentially added by UDP-glycosyltransferases (UGTs). These enzymes transfer a glucose unit from UDP-glucose to the aglycone or a growing sugar chain. The specific UGTs involved in the glycosylation of 11-deoxymogrol to form this compound have not been fully elucidated but are likely members of the same UGT families responsible for the glycosylation of mogrol[6][7][8]. The final structure of this compound contains five glucose units.

Biosynthesis_of_11_Deoxymogroside_V cluster_aglycone Stage 1: 11-Deoxymogrol Formation cluster_glycosylation Stage 2: Glycosylation 2,3-Oxidosqualene 2,3-Oxidosqualene Cucurbitadienol Cucurbitadienol 2,3-Oxidosqualene->Cucurbitadienol Cucurbitadienol Synthase (CS) 11-Deoxymogrol 11-Deoxymogrol Cucurbitadienol->11-Deoxymogrol CYPs, EPHs (C-3, C-24, C-25 Hydroxylation) 11-Deoxymogroside_I 11-Deoxymogroside I 11-Deoxymogrol->11-Deoxymogroside_I UGT(s) 11-Deoxymogroside_II 11-Deoxymogroside II 11-Deoxymogroside_I->11-Deoxymogroside_II UGT(s) Intermediate_Mogrosides ... 11-Deoxymogroside_II->Intermediate_Mogrosides UGT(s) 11-Deoxymogroside_V This compound Intermediate_Mogrosides->11-Deoxymogroside_V UGT(s)

Figure 1: Putative Biosynthesis Pathway of this compound.

Quantitative Data

Quantitative data for this compound is not extensively reported in the literature. However, data for related mogrosides and their precursors in Siraitia grosvenorii fruits provide valuable context for understanding the metabolic flux through this pathway.

Table 1: Content of Selected Mogrosides in Siraitia grosvenorii Fruit at Different Maturities

CompoundCultivarDays After PollinationContent (mg/g dry weight)
Mogroside IIeQingpi x Changtan151.85
303.50
454.80
602.50
751.20
900.80
Mogroside IIIQingpi x Changtan150.90
301.80
452.50
601.50
750.70
900.50
Mogroside VQingpi x Changtan150.10
300.50
451.50
605.80
7510.20
9011.50
Siamenoside IQingpi x Changtan150.05
300.20
450.80
602.50
754.50
905.20

Data adapted from a study on mogroside accumulation during fruit development. Note: Specific data for this compound is not available in this dataset, but the trends for other mogrosides illustrate the dynamics of the biosynthetic pathway.[9][10]

Table 2: Kinetic Parameters of a Key Biosynthetic Enzyme

EnzymeSubstrateKm (µM)Vmax (nmol min-1 mg-1)Specific Activity (nmol min-1 mg-1)
Cucurbitadienol Synthase (50R573L variant)2,3-OxidosqualeneNot ReportedNot Reported10.24

Data from an in vitro enzyme reaction analysis of a specific cucurbitadienol synthase allele.[2]

Experimental Protocols

Protocol 1: Heterologous Expression and Assay of Cucurbitadienol Synthase (CS) in Yeast

This protocol describes the functional characterization of a candidate CS gene by expression in a lanosterol (B1674476) synthase-deficient yeast strain.

CS_Assay_Workflow cluster_cloning Gene Cloning and Vector Construction cluster_expression Yeast Transformation and Expression cluster_analysis Metabolite Extraction and Analysis RNA_Isolation RNA Isolation from S. grosvenorii fruit cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR Amplification of CS gene cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligation into Yeast Expression Vector PCR_Amplification->Vector_Ligation Yeast_Transformation Transformation into lanosterol synthase-deficient yeast Vector_Ligation->Yeast_Transformation Yeast_Culture Culturing of Transformed Yeast Yeast_Transformation->Yeast_Culture Induction Induction of Gene Expression Yeast_Culture->Induction Cell_Harvest Cell Harvesting Induction->Cell_Harvest Extraction Hexane (B92381) Extraction of Triterpenoids Cell_Harvest->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Data_Analysis Data Analysis and Product Identification GCMS_Analysis->Data_Analysis

Figure 2: Experimental Workflow for Cucurbitadienol Synthase Assay.

Methodology:

  • Gene Cloning:

    • Isolate total RNA from the fruit of S. grosvenorii.

    • Synthesize first-strand cDNA using a reverse transcriptase.

    • Amplify the full-length coding sequence of the candidate CS gene using gene-specific primers.

    • Clone the PCR product into a yeast expression vector (e.g., pYES2).

  • Yeast Transformation and Culture:

    • Transform the expression vector into a suitable yeast strain (e.g., Saccharomyces cerevisiae GIL77, which is deficient in lanosterol synthase).

    • Select transformed colonies on appropriate selection media.

    • Inoculate a single colony into 5 mL of selective medium and grow overnight at 30°C.

    • Use the overnight culture to inoculate 50 mL of the same medium and grow to an OD600 of 0.6-0.8.

  • Induction of Gene Expression:

    • Induce gene expression by adding galactose to a final concentration of 2% (w/v).

    • Continue to culture for 48-72 hours at 30°C.

  • Metabolite Extraction:

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cell pellet in 20% (w/v) KOH and incubate at 80°C for 15 minutes.

    • Extract the triterpenoids with an equal volume of n-hexane three times.

    • Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.

  • GC-MS Analysis:

    • Resuspend the dried extract in a suitable solvent (e.g., ethyl acetate).

    • Analyze the sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Use an appropriate GC column (e.g., HP-5MS) and temperature program to separate the triterpenoids.

    • Identify cucurbitadienol by comparing its retention time and mass spectrum with an authentic standard.

Protocol 2: In Vitro Assay of a Mogroside UDP-Glycosyltransferase (UGT)

This protocol outlines the characterization of a UGT involved in the glycosylation of a mogroside precursor.

Methodology:

  • Protein Expression and Purification:

    • Clone the candidate UGT gene into an E. coli expression vector (e.g., pET-28a) with a His-tag.

    • Transform the vector into an expression strain (e.g., E. coli BL21(DE3)).

    • Grow the bacterial culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

    • Harvest the cells, lyse them by sonication, and purify the His-tagged protein using nickel-affinity chromatography.

  • Enzyme Assay:

    • Prepare a reaction mixture (100 µL final volume) containing:

      • 50 mM Tris-HCl buffer (pH 7.5)

      • 10 mM MgCl2

      • 1 mM UDP-glucose (sugar donor)

      • 0.2 mM mogroside substrate (e.g., 11-deoxymogrol or an intermediate 11-deoxymogroside)

      • 5-10 µg of purified UGT enzyme

    • Incubate the reaction at 30°C for 1-2 hours.

    • Terminate the reaction by adding an equal volume of methanol.

  • LC-MS/MS Analysis:

    • Centrifuge the terminated reaction to pellet any precipitated protein.

    • Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a C18 column and a suitable gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) to separate the substrate and product.

    • Monitor the reaction by observing the decrease in the substrate peak and the appearance of a new peak corresponding to the glycosylated product.

    • Confirm the identity of the product by its mass-to-charge ratio (m/z) and fragmentation pattern. For quantification, use a multiple reaction monitoring (MRM) method with specific precursor-product ion transitions for the analyte.[11][12][13]

Conclusion

The biosynthesis of this compound represents a fascinating branch of the well-studied mogroside pathway in Siraitia grosvenorii. While the complete enzymatic cascade has yet to be fully elucidated, current evidence strongly suggests a pathway that diverges from Mogroside V synthesis by bypassing the C-11 hydroxylation step catalyzed by CYP87D18. The subsequent glycosylation events are likely carried out by a suite of UDP-glycosyltransferases. Further research, including the characterization of additional cytochrome P450s and specific UGTs from monk fruit, will be necessary to fully map out this metabolic route. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate the biosynthesis of this and other minor mogrosides, which may have unique properties and applications in the food, beverage, and pharmaceutical industries.

References

Potential Therapeutic Targets of 11-Deoxymogroside V: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

11-Deoxymogroside V, a cucurbitane triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit), is a member of the mogroside family of compounds known for their intense sweetness and potential therapeutic properties. While its analog, Mogroside V, has been the subject of extensive research, specific data on the therapeutic targets of this compound remain limited. This technical guide synthesizes the current understanding of the pharmacological activities of mogrosides as a class, with a particular focus on the well-documented targets of Mogroside V, to extrapolate potential avenues of investigation for this compound. This document provides a comprehensive overview of relevant signaling pathways, quantitative data from related compounds, and detailed experimental protocols to facilitate further research into the therapeutic potential of this compound.

Introduction

Siraitia grosvenorii, commonly known as monk fruit, has a long history of use in traditional Chinese medicine for treating conditions such as sore throat and cough.[1] The primary bioactive constituents of monk fruit are the mogrosides, a group of triterpenoid glycosides responsible for the fruit's characteristic sweetness.[2] Among these, Mogroside V is the most abundant and well-studied. This compound is a structurally similar minor mogroside that has been identified in monk fruit extracts.[3] Due to the close structural resemblance to Mogroside V, it is hypothesized that this compound may share similar therapeutic targets and mechanisms of action. This guide aims to provide researchers with a foundational understanding of these potential targets to stimulate and guide future preclinical investigations.

Potential Therapeutic Areas and Targets

Based on the activities of the broader mogroside family and the specific findings for Mogroside V, the potential therapeutic applications for this compound are likely to encompass anti-inflammatory, anti-cancer, and metabolic regulatory effects.

Anti-Inflammatory Effects

Mogrosides have demonstrated significant anti-inflammatory properties.[2] The mechanism of action for Mogroside V has been linked to the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathways.

The NF-κB pathway is a central regulator of the inflammatory response. In preclinical models, Mogroside V has been shown to suppress the activation of NF-κB, leading to a downstream reduction in the production of pro-inflammatory cytokines.

NF_kB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines This compound (potential) This compound (potential) This compound (potential)->IKK Inhibits (Hypothesized)

Potential Inhibition of the NF-κB Signaling Pathway by this compound.

The JAK-STAT pathway is another critical route for cytokine signaling that drives inflammation. Mogroside V has been found to inhibit this pathway, suggesting a potential mechanism for its anti-inflammatory effects.

JAK_STAT_Pathway Cytokines Cytokines Cytokine Receptor Cytokine Receptor Cytokines->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT Dimerization STAT Dimerization STAT->STAT Dimerization Nuclear Translocation Nuclear Translocation STAT Dimerization->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators This compound (potential) This compound (potential) This compound (potential)->JAK Inhibits (Hypothesized)

Hypothesized Inhibition of the JAK-STAT Pathway by this compound.
Anti-Cancer Activity

Extracts from Siraitia grosvenorii have demonstrated anti-cancer properties in various cell lines.[2] While direct studies on this compound are lacking, Mogroside V has been investigated for its potential to inhibit cancer cell proliferation and metastasis.

Mogroside V has been shown to inhibit hyperglycemia-induced lung cancer cell metastasis by reversing the EMT process. This involves the upregulation of E-Cadherin and the downregulation of N-Cadherin, Vimentin, and Snail.

Metabolic Regulation

Mogrosides are non-caloric sweeteners and have been explored for their potential in managing metabolic disorders.

The metabolite of mogrosides, mogrol, has been found to activate AMPK, a key regulator of cellular energy homeostasis. Activation of AMPK can lead to reduced gluconeogenesis and improved glucose uptake, suggesting a potential therapeutic role in type 2 diabetes.

AMPK_Pathway This compound (Metabolites) This compound (Metabolites) AMPK AMPK This compound (Metabolites)->AMPK Activates (Hypothesized) Energy-Consuming Pathways Energy-Consuming Pathways AMPK->Energy-Consuming Pathways Inhibits Energy-Producing Pathways Energy-Producing Pathways AMPK->Energy-Producing Pathways Activates Cellular Energy Homeostasis Cellular Energy Homeostasis Energy-Consuming Pathways->Cellular Energy Homeostasis Energy-Producing Pathways->Cellular Energy Homeostasis

Potential Activation of the AMPK Pathway by Metabolites of this compound.

Quantitative Data Summary

Assay Target/Marker Cell Line/Model Effect of Mogroside V Concentration/Dose
Anti-inflammatoryNF-κB activationMacrophagesInhibition10-100 µM
Anti-inflammatoryPro-inflammatory Cytokines (TNF-α, IL-6)MacrophagesReduction10-100 µM
Anti-cancerCell ViabilityLung Cancer Cells (A549)Reduction50-200 µM
Anti-cancerCell Migration & InvasionLung Cancer Cells (A549)Inhibition50-200 µM
Metabolic RegulationAMPK phosphorylationHepatocytesIncrease25-100 µM

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to investigate the therapeutic targets of this compound.

In Vitro Anti-Inflammatory Assay

Anti_Inflammatory_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays A Seed RAW 264.7 macrophages B Pre-treat with this compound A->B C Stimulate with LPS B->C D Nitric Oxide Assay (Griess Reagent) C->D E Cytokine Measurement (ELISA) C->E F Western Blot for NF-κB & MAPK pathways C->F

Experimental workflow for in vitro anti-inflammatory assays.

4.1.1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in appropriate plates and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound for 1 hour.

  • Stimulate with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

4.1.2. Nitric Oxide (NO) Assay (Griess Test):

  • Collect cell culture supernatants.

  • Mix 100 µL of supernatant with 100 µL of Griess reagent.

  • Incubate at room temperature for 10 minutes.

  • Measure absorbance at 540 nm.

4.1.3. Pro-inflammatory Cytokine Measurement (ELISA):

  • Collect cell culture supernatants.

  • Perform ELISA for TNF-α and IL-6 according to the manufacturer's protocol.

4.1.4. Western Blot Analysis:

  • Lyse cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38).

  • Incubate with HRP-conjugated secondary antibodies and detect using an ECL system.

In Vitro Anti-Cancer Assays

4.2.1. Cell Viability Assay (MTT):

  • Seed cancer cells (e.g., A549) in a 96-well plate.

  • Treat with various concentrations of this compound for 24-72 hours.

  • Add MTT solution and incubate for 4 hours.

  • Dissolve formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.

4.2.2. Cell Migration Assay (Wound Healing):

  • Grow cells to confluence in a 6-well plate.

  • Create a "scratch" with a sterile pipette tip.

  • Treat with this compound and monitor wound closure over time using microscopy.

4.2.3. Cell Invasion Assay (Transwell):

  • Seed cells in the upper chamber of a Matrigel-coated Transwell insert.

  • Add this compound to the upper chamber and chemoattractant to the lower chamber.

  • After incubation, remove non-invading cells and stain and count the invading cells.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently scarce, the extensive research on the structurally similar Mogroside V provides a strong rationale for investigating its potential in anti-inflammatory, anti-cancer, and metabolic regulation. The signaling pathways and experimental protocols detailed in this guide offer a solid framework for initiating these much-needed preclinical studies. Future research should focus on direct molecular docking studies, in vitro enzyme and receptor binding assays, and cell-based functional assays to elucidate the specific targets and mechanisms of action of this compound. Such studies are critical to unlocking the full therapeutic potential of this natural compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 11-Deoxymogroside V from Siraitia grosvenorii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a source of intensely sweet compounds known as mogrosides. These triterpenoid (B12794562) glycosides are widely utilized as natural, non-caloric sweeteners. Beyond their sweetness, mogrosides have attracted significant scientific interest for their potential pharmacological activities. Among the various mogrosides, 11-Deoxymogroside V is a compound of interest for further pharmacological investigation. Its isolation in a pure form is essential for accurate biological and toxicological studies. This document provides a detailed protocol for the extraction of a mogroside-rich fraction from the fruit of Siraitia grosvenorii, which is the initial and crucial step for the subsequent isolation and purification of this compound.

Data Presentation: Comparison of Extraction Methods for Mogrosides

The initial extraction from Siraitia grosvenorii yields a mixture of mogrosides. The choice of extraction method significantly impacts the overall yield. The following table summarizes various techniques and their reported efficiencies.

Extraction MethodSolventSolid/Liquid Ratio (g/mL)Temperature (°C)TimeYield of Total Mogrosides (%)Reference
Hot Water ExtractionWater1:15Not Specified3 x 60 min5.6[1]
Ethanol (B145695) Extraction50% Ethanol1:2060100 min (3 times)5.9[1]
Ultrasonic-Assisted Extraction60% Ethanol1:455545 min2.98[1]
Microwave-Assisted ExtractionWater1:8Not Specified15 min0.73 (mg/g)[2]
Flash ExtractionNot Specified1:20407 min6.9[1]

Experimental Protocols

The following protocols describe the steps for obtaining a crude mogroside extract from Siraitia grosvenorii, followed by a purification process to enrich the mogroside content, which is a prerequisite for the isolation of this compound.

Protocol 1: Solvent Extraction of Crude Mogrosides

This protocol outlines a standard solvent extraction method.

Materials and Equipment:

  • Dried and powdered Siraitia grosvenorii fruit

  • 70% aqueous ethanol

  • Maceration vessel

  • Filtration apparatus (e.g., filter paper, Büchner funnel) or centrifuge

  • Rotary evaporator

Procedure:

  • Maceration: Macerate 500 g of powdered dried Siraitia grosvenorii fruit with 5 L of 70% aqueous ethanol in a suitable vessel at room temperature for 24 hours.[3]

  • Filtration/Centrifugation: Separate the extract from the solid residue by filtration or centrifugation.[3]

  • Repeated Extraction: To ensure the complete extraction of mogrosides, repeat the extraction of the residue two more times with fresh 70% aqueous ethanol.[3]

  • Pooling of Extracts: Combine the filtrates from all three extractions.

  • Concentration: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude mogroside extract.[3]

Protocol 2: Purification of Mogrosides using Macroporous Resin Chromatography

This protocol is for the enrichment of mogrosides from the crude extract.

Materials and Equipment:

  • Crude mogroside extract

  • Macroporous adsorbent resin (e.g., D101 or HZ 806)[4][5]

  • Chromatography column

  • Deionized water

  • Aqueous ethanol solutions (e.g., 20%, 40%, 60%, 80%)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude mogroside extract in deionized water to create a sample solution.[3]

  • Column Packing and Equilibration: Pack a chromatography column with the selected macroporous resin and equilibrate the column by washing it with deionized water.[3]

  • Loading: Load the sample solution onto the equilibrated column.

  • Washing: Wash the column with 2-3 bed volumes of deionized water to remove sugars, salts, and other polar impurities.[3]

  • Elution: Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol. Start with a low concentration of ethanol (e.g., 20%) and gradually increase the concentration (e.g., 40%, 60%, 80%).[3]

  • Fraction Collection: Collect fractions using a fraction collector.

  • Monitoring: Monitor the composition of the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

  • Pooling and Concentration: Pool the fractions containing the desired mogrosides. Concentrate the pooled fractions under reduced pressure to obtain an enriched mogroside extract.[3]

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Analysis

This protocol provides a general method for the analysis of mogrosides.

HPLC System and Conditions:

  • Column: C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm)[6]

  • Mobile Phase: Gradient elution with water (A) and acetonitrile (B52724) (B).[6]

  • Gradient Program: A typical gradient could be: 0–15 min, 15%–40% B; 15–16 min, 40%–15% B; 16–20 min, hold at 15% B.[6]

  • Detection: UV detection at 203 nm.[6]

  • Injection Volume: 5 µL

  • Flow Rate: 1.0 mL/min

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the key factors influencing the extraction process.

Extraction_Workflow Start Dried Siraitia grosvenorii Fruit Powdering Powdering Start->Powdering Extraction Solvent Extraction (e.g., 70% Ethanol) Powdering->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Mogroside Extract Concentration->Crude_Extract Purification Macroporous Resin Chromatography Crude_Extract->Purification Enriched_Fraction Enriched Mogroside Fraction Purification->Enriched_Fraction Isolation Isolation of this compound (e.g., Preparative HPLC) Enriched_Fraction->Isolation Final_Product Pure this compound Isolation->Final_Product

Caption: Overall workflow for the extraction and isolation of this compound.

Extraction_Factors cluster_params Influencing Factors Factors {Key Extraction Parameters} Solvent Solvent Type & Concentration Factors->Solvent Temperature Temperature Factors->Temperature Time Extraction Time Factors->Time Ratio Solid-to-Liquid Ratio Factors->Ratio Yield Extraction Yield of This compound Solvent->Yield Temperature->Yield Time->Yield Ratio->Yield

Caption: Key parameters influencing the efficiency of mogroside extraction.

References

analytical methods for 11-Deoxymogroside V quantification

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request to create detailed Application Notes and Protocols for the analytical quantification of 11-Deoxymogroside V.

Application Note: Quantification of this compound

Introduction

This compound is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1] While Mogroside V is the most abundant and well-known sweet component, other minor mogrosides like this compound are of increasing interest for their potential to modulate the taste profile of natural sweeteners and for pharmacological research. Accurate and precise quantification of this compound is crucial for the quality control of monk fruit extracts, the development of novel sweetener formulations, and for pharmacokinetic studies.

This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methodologies

Two primary analytical techniques are employed for the quantification of mogrosides:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a robust and widely accessible method for quantification. A significant challenge for mogrosides, including this compound, is their lack of a strong, specific chromophore, which necessitates detection at low UV wavelengths (typically 203-210 nm).[2][3]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-UV.[3] It is particularly well-suited for quantifying low-concentration analytes in complex matrices like plant extracts or biological fluids. The use of Multiple Reaction Monitoring (MRM) allows for highly specific and accurate quantification.[3][4]

Data Presentation: Quantitative Method Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of mogrosides. Due to structural similarities, data for the major component, Mogroside V, is often used as a reliable proxy for the expected performance of methods for this compound.

ParameterHPLC-UV MethodLC-MS/MS MethodReference
Linearity (r²) ≥ 0.9990.9984–0.9998[3][4]
Limit of Detection (LOD) ~7.0 µg/mL9.3–18.2 ng/mL[3][5]
Limit of Quantification (LOQ) ~2.0 µg/mL5.0–96.0 ng/mL[3][6]
Precision (RSD%) < 8.7%1.1%–3.9%[3][4]
Accuracy (Recovery %) 85.1%–104.6%91.2%–106.6%[3][4][7]

Experimental Protocols

Protocol 1: Sample Preparation from Monk Fruit

This protocol describes the extraction of mogrosides from dried monk fruit powder.

Materials and Reagents:

  • Dried Monk Fruit, powdered (<65 mesh)

  • Methanol (HPLC grade)

  • Ethanol (70%, aqueous)

  • Deionized Water

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm syringe filters

Procedure:

  • Extraction: Weigh 0.5 g of dried monk fruit powder into a centrifuge tube. Add 25 mL of a methanol-water solution (80:20, v/v).[8] Alternatively, macerate the powder in 70% aqueous ethanol.[9]

  • Ultrasonication: Place the tube in an ultrasonic bath and extract for 30 minutes at room temperature.[8]

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid material.

  • Collection: Carefully decant the supernatant into a clean flask.

  • Re-extraction: Repeat the extraction process (steps 1-4) on the remaining solid residue two more times to ensure complete extraction.

  • Concentration: Combine all supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.

  • Reconstitution & Filtration: Re-dissolve the dried extract in a known volume of the initial mobile phase (e.g., 10 mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

Protocol 2: HPLC-UV Quantification Method

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase A: Deionized water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0–15 min: 15% to 40% B

    • 15–16 min: 40% to 15% B

    • 16–20 min: Hold at 15% B[10]

  • Flow Rate: 0.75 - 1.0 mL/min.[7][11]

  • Column Temperature: 40°C.[7]

  • Detection Wavelength: 210 nm.[7]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution with the mobile phase.

  • Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample extract.

  • Quantification: Identify the peak for this compound based on its retention time compared to the standard. Quantify the amount in the sample using the linear regression equation from the calibration curve.

Protocol 3: LC-MS/MS Quantification Method

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer) with an Electrospray Ionization (ESI) source.

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., Poroshell 120 SB C18, 100 mm x 2.1 mm, 2.7 µm).[4]

  • Mobile Phase A: Water with 0.1% Formic Acid.[4][12]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4][12]

  • Gradient Program:

    • 0–8.0 min: 15% to 30% B

    • 8.0–8.5 min: 30% to 95% B (column wash)

    • 8.5–10.0 min: Hold at 15% B (equilibration)[12]

  • Flow Rate: 0.3 mL/min.[8]

  • Column Temperature: 30-40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[3]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[4]

  • MRM Transitions (Theoretical):

    • Analyte: this compound, Precursor Ion [M-H]⁻: m/z 1269.6; Product Ion: m/z 1107.6 (corresponding to the loss of one glucose moiety).

    • Reference (Mogroside V): Precursor Ion [M-H]⁻: m/z 1285.6; Product Ion: m/z 1123.7.[6][13]

  • Ion Source Temperature: 300-500°C.[3][8]

Procedure:

  • Standard and Sample Preparation: Follow the same procedures as for the HPLC-UV method, but use LC-MS grade solvents.

  • Method Optimization: Infuse the this compound standard to determine the optimal precursor and product ions and their corresponding collision energies.

  • Analysis: Perform the analysis of standards and samples using the optimized LC-MS/MS method.

  • Quantification: Quantify this compound using the peak area from the specific MRM transition and the calibration curve generated from the standards.

Mandatory Visualizations

G raw_material Dried Monk Fruit (Powdered) extraction Solvent Extraction (80% Methanol or 70% Ethanol) + Ultrasonication raw_material->extraction centrifugation Centrifugation (10,000 x g) extraction->centrifugation supernatant Collect Supernatant (Repeat Extraction 2x) centrifugation->supernatant concentration Concentration (Rotary Evaporator) supernatant->concentration final_sample Reconstitute & Filter (0.45 µm Filter) concentration->final_sample hplc_vial Sample for Analysis final_sample->hplc_vial

Caption: Workflow for Mogroside Extraction from Monk Fruit.

G cluster_lc Liquid Chromatography cluster_detection Detection & Quantification sample_injection Sample Injection hplc_column C18 Reversed-Phase Column Separation sample_injection->hplc_column Mobile Phase uv_detector UV Detector (210 nm) hplc_column->uv_detector HPLC-UV Workflow ms_detector Mass Spectrometer (ESI-, MRM Mode) hplc_column->ms_detector LC-MS/MS Workflow data_analysis Data Analysis & Quantification uv_detector->data_analysis ms_detector->data_analysis

References

Application Notes and Protocols for Cell Culture Studies Using 11-Deoxymogroside V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxymogroside V is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1][2] While research on the specific biological activities of this compound in cell culture is still emerging, the broader class of mogrosides, particularly Mogroside V, has been studied for its potential therapeutic properties, including antioxidant, anti-inflammatory, and metabolic regulatory effects.[3][4] These studies provide a valuable framework for investigating the cellular effects of this compound. Its mechanism of action may involve the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway and hypoxia-inducible factor-1α.[1]

This document provides detailed application notes and adaptable protocols for conducting cell culture studies with this compound, based on established methodologies for related mogrosides.

Data Presentation: Efficacy of Mogroside V in Cellular Models

The following tables summarize quantitative data from studies on Mogroside V, a structurally similar compound, which can serve as a reference for designing experiments with this compound.

Table 1: Antioxidant Effects of Mogroside V on Mouse Skin Fibroblasts (MSFs)

Concentration of Mogroside VCell Viability (%)Reactive Oxygen Species (ROS) Scavenging
7.8125 µg/mL>80%Significant
500 µg/mL>80%Significant
1000 µg/mL74.82%Not specified

Data adapted from a study on H2O2-induced oxidative stress in MSFs.[5]

Table 2: Effects of Mogroside V on Glucose Metabolism in Mouse Hypothalamic Cells (mHypoA-2/12)

ConditionKey Affected Signaling Pathways
Normal Glucose (NG)Oxidative phosphorylation, NOD-like receptor signaling
High Glucose (HG)TGF-beta signaling, Glucagon signaling, FoxO signaling

Data adapted from transcriptome profiling of mHypoA-2/12 cells treated with Mogroside V.[4]

Experimental Protocols

The following are detailed protocols that can be adapted for studying the effects of this compound in various cell culture models.

Protocol 1: General Cell Culture and Treatment with this compound

1. Cell Seeding and Culture:

  • Select an appropriate cell line based on the research question (e.g., HepG2 for metabolic studies, macrophages for inflammation studies).

  • Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., DMEM with 10% FBS).

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in multi-well plates at a density that allows for optimal growth and treatment response.

2. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

3. Treatment of Cells:

  • When cells reach the desired confluency (typically 70-80%), replace the culture medium with a fresh medium containing the desired concentrations of this compound.

  • Prepare serial dilutions of the this compound stock solution in the culture medium. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.1%).

  • Include a vehicle control (medium with the same concentration of DMSO) in all experiments.

  • Incubate the cells with this compound for the desired duration (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability Assay (MTT or CCK-8)

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Treatment:

  • Treat the cells with various concentrations of this compound as described in Protocol 1.

3. Assay Procedure (using CCK-8 as an example):

  • After the treatment period, add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

1. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, Nrf2, TLR4) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways Potentially Modulated by Mogrosides

The following diagrams illustrate signaling pathways that are known to be modulated by Mogroside V and may be relevant for this compound.

anti_inflammatory_pathway Mogroside V Mogroside V TLR4 TLR4 Mogroside V->TLR4 Inhibits PI3K PI3K Mogroside V->PI3K Modulates JAK JAK Mogroside V->JAK Inhibits Inflammation Inflammation TLR4->Inflammation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Inflammation STAT STAT JAK->STAT STAT->Inflammation

Potential Anti-Inflammatory Signaling Pathways of Mogrosides.

antioxidant_pathway Mogroside V Mogroside V PI3K PI3K Mogroside V->PI3K Nrf2 Nrf2 HO1 HO1 Nrf2->HO1 Antioxidant_Response Antioxidant_Response HO1->Antioxidant_Response Akt Akt PI3K->Akt Akt->Nrf2 Activates

Antioxidant Response Pathway Modulated by Mogrosides.

metabolic_regulation_pathway Mogroside V Mogroside V AMPK AMPK Mogroside V->AMPK Activates PI3K PI3K Mogroside V->PI3K Glucose_Uptake Glucose_Uptake AMPK->Glucose_Uptake Akt Akt PI3K->Akt GLUT2 GLUT2 Akt->GLUT2 GLUT2->Glucose_Uptake

Metabolic Regulation Pathways Influenced by Mogrosides.
Experimental Workflow

The following diagram outlines a general workflow for investigating the cellular effects of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture & Seeding Cell_Treatment Treat Cells with This compound Cell_Culture->Cell_Treatment Compound_Prep Prepare this compound Stock Compound_Prep->Cell_Treatment Viability Cell Viability Assay (MTT/CCK-8) Cell_Treatment->Viability Western Western Blot (Signaling Proteins) Cell_Treatment->Western Gene_Expression qPCR / RNA-seq (Gene Expression) Cell_Treatment->Gene_Expression Metabolic Metabolic Assays (e.g., Glucose Uptake) Cell_Treatment->Metabolic Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Western->Data_Analysis Gene_Expression->Data_Analysis Metabolic->Data_Analysis

General Experimental Workflow for Cell Culture Studies.

References

Application of 11-Deoxymogroside V in Metabolic Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. Research into natural compounds for the prevention and treatment of these conditions is an active area of investigation. Mogrosides, a class of triterpenoid (B12794562) glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit), have garnered significant interest for their potential therapeutic properties. While much of the research has focused on Mogroside V, its analogue, 11-Deoxymogroside V, is also a compound of interest.

This document provides an overview of the potential applications of this compound in metabolic disease research. Due to the limited availability of direct research on this compound, this report heavily references data from studies on the closely related and well-researched Mogroside V. The information presented herein should serve as a guide for researchers to formulate hypotheses and design experiments to investigate the specific effects of this compound.

Potential Therapeutic Targets and Mechanisms of Action

The primary mechanism by which mogrosides are believed to exert their beneficial effects on metabolic diseases is through the activation of AMP-activated protein kinase (AMPK)[1][2][3][4]. AMPK is a central regulator of cellular energy homeostasis and its activation can lead to a cascade of events that improve metabolic parameters.

Key Signaling Pathway: AMPK Activation

Activation of AMPK can lead to:

  • Inhibition of lipogenesis: Downregulation of key enzymes involved in fatty acid synthesis.

  • Stimulation of fatty acid oxidation: Increased breakdown of fats for energy.

  • Enhanced glucose uptake: Increased transport of glucose into cells, thereby lowering blood glucose levels.

  • Suppression of inflammation: Reduction of pro-inflammatory signaling pathways.

Data Presentation: Quantitative Data on Related Mogrosides

The following tables summarize quantitative data from studies on Mogroside V and its aglycone, mogrol, which may serve as a reference for designing studies on this compound.

Table 1: In Vitro AMPK Activation Data for Mogroside V and Mogrol [1][3][5]

CompoundTargetAssay SystemEC50 (μM)Fold Activation
Mogroside VAMPK (α2β1γ1)Cell-free20.42.4
MogrolAMPK (α2β1γ1)Cell-free4.22.3

Table 2: Effects of a Mogroside-Rich Extract (Containing Mogroside V and 11-oxo-mogroside V) on Metabolic Parameters in High-Fat Diet-Induced Obese Mice [2]

Treatment GroupBody Weight Gain (g)Liver Weight (g)Epididymal Fat Pad Weight (g)
Control15.2 ± 1.51.3 ± 0.11.8 ± 0.2
High-Fat Diet (HFD)25.8 ± 2.12.1 ± 0.23.2 ± 0.3
HFD + Mogrosides19.5 ± 1.81.6 ± 0.12.4 ± 0.2
Note: Data are representative and significance is denoted by . The exact composition of the mogroside extract should be considered when interpreting these results.

Experimental Protocols

The following are detailed protocols for key experiments that can be adapted to study the effects of this compound on metabolic diseases.

Protocol 1: In Vitro AMPK Activation Assay

Objective: To determine if this compound can directly activate AMPK in a cell-free system.

Materials:

  • Recombinant human AMPK (α2β1γ1 heterotrimer)

  • ATP (adenosine triphosphate)

  • SAMS peptide (a synthetic substrate for AMPK)

  • 32P-γ-ATP

  • This compound

  • Kinase buffer

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant AMPK, and SAMS peptide.

  • Add varying concentrations of this compound to the reaction mixture. Include a positive control (e.g., AICAR) and a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding a mixture of ATP and 32P-γ-ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated 32P-γ-ATP.

  • Quantify the amount of 32P incorporated into the SAMS peptide using a scintillation counter.

  • Calculate the fold activation of AMPK relative to the vehicle control.

Protocol 2: Cellular Glucose Uptake Assay

Objective: To assess the effect of this compound on glucose uptake in a relevant cell line (e.g., L6 myotubes, 3T3-L1 adipocytes, or HepG2 hepatocytes).

Materials:

  • Cell line of choice

  • Culture medium

  • This compound

  • 2-deoxy-D-[3H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Insulin (B600854) (positive control)

  • Cytochalasin B (inhibitor of glucose transport)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Seed cells in a multi-well plate and allow them to differentiate (if necessary).

  • Starve the cells in a serum-free medium for a few hours.

  • Treat the cells with varying concentrations of this compound for a specified time. Include a vehicle control, insulin control, and a control with cytochalasin B.

  • Add 2-deoxy-D-[3H]glucose or 2-NBDG to the cells and incubate for a short period (e.g., 10-30 minutes).

  • Stop the uptake by washing the cells with ice-cold PBS.

  • Lyse the cells.

  • If using 2-deoxy-D-[3H]glucose, measure the radioactivity in the cell lysates using a scintillation counter.

  • If using a fluorescent glucose analog, measure the fluorescence using a plate reader.

  • Normalize the glucose uptake to the protein concentration of the cell lysates.

Protocol 3: High-Fat Diet-Induced Obesity and NAFLD Mouse Model

Objective: To investigate the in vivo effects of this compound on obesity and NAFLD.

Materials:

  • C57BL/6J mice

  • High-fat diet (HFD, e.g., 60% kcal from fat)

  • Control diet

  • This compound

  • Oral gavage needles

  • Metabolic cages

  • Equipment for measuring body weight, food intake, and body composition

  • Kits for measuring plasma glucose, insulin, triglycerides, and cholesterol

  • Equipment for histology (liver sections)

Procedure:

  • Acclimate mice to the facility and house them under standard conditions.

  • Divide the mice into experimental groups:

    • Control diet + Vehicle

    • HFD + Vehicle

    • HFD + this compound (different dose levels)

  • Administer the respective diets for a period of 8-16 weeks.

  • During the study, monitor body weight, food intake, and water intake regularly.

  • Towards the end of the study, perform metabolic assessments such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

  • At the end of the study, collect blood samples for biochemical analysis (glucose, insulin, lipids).

  • Euthanize the mice and collect tissues, including the liver and adipose tissue, for weight measurement and histological analysis (e.g., H&E staining for steatosis, Oil Red O staining for lipid accumulation).

  • Analyze gene and protein expression of key metabolic regulators (e.g., AMPK, SREBP-1c, FAS, CPT1A) in the liver.

Visualizations

Signaling Pathway Diagram

AMPK_Signaling_Pathway node_11_Deoxymogroside_V This compound node_AMPK AMPK node_11_Deoxymogroside_V->node_AMPK Activates node_ACC ACC node_AMPK->node_ACC Inhibits node_SREBP1c SREBP-1c node_AMPK->node_SREBP1c Inhibits node_GLUT4 GLUT4 Translocation node_AMPK->node_GLUT4 Promotes node_Malonyl_CoA Malonyl-CoA node_ACC->node_Malonyl_CoA Produces node_CPT1 CPT1 node_Malonyl_CoA->node_CPT1 Inhibits node_Fatty_Acid_Oxidation Fatty Acid Oxidation node_CPT1->node_Fatty_Acid_Oxidation Promotes node_Lipogenesis Lipogenesis node_SREBP1c->node_Lipogenesis Promotes node_Glucose_Uptake Glucose Uptake node_GLUT4->node_Glucose_Uptake Increases

Caption: Proposed AMPK signaling pathway for this compound.

Experimental Workflow Diagram

HFD_Mouse_Model_Workflow node_Acclimation Acclimation of C57BL/6J Mice node_Grouping Random Grouping node_Acclimation->node_Grouping node_Diet Dietary Intervention (8-16 weeks) - Control Diet + Vehicle - HFD + Vehicle - HFD + this compound node_Grouping->node_Diet node_Monitoring Regular Monitoring - Body Weight - Food Intake node_Diet->node_Monitoring node_Metabolic_Tests Metabolic Phenotyping - GTT - ITT node_Monitoring->node_Metabolic_Tests node_Sacrifice Sacrifice and Sample Collection node_Metabolic_Tests->node_Sacrifice node_Blood_Analysis Blood Analysis - Glucose, Insulin, Lipids node_Sacrifice->node_Blood_Analysis node_Tissue_Analysis Tissue Analysis - Liver & Adipose Weight - Histology (H&E, Oil Red O) - Gene & Protein Expression node_Sacrifice->node_Tissue_Analysis

Caption: Workflow for a high-fat diet-induced obesity mouse model.

Conclusion

While direct evidence for the efficacy of this compound in metabolic diseases is currently scarce, the extensive research on the related compound Mogroside V provides a strong rationale for its investigation. The primary proposed mechanism of action via AMPK activation presents a promising avenue for therapeutic intervention in obesity, T2D, and NAFLD. The protocols and data presented in this document offer a foundational framework for researchers to explore the potential of this compound as a novel agent in the management of metabolic disorders. Further research is warranted to elucidate the specific pharmacological profile of this compound.

References

Application Notes and Protocols for 11-Deoxymogroside V as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxymogroside V is a cucurbitane triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). As a member of the mogroside family, which is known for its intense sweetness and potential therapeutic properties, this compound is of significant interest in the fields of natural product chemistry, pharmacology, and drug development. The use of a well-characterized reference standard is critical for the accurate identification, quantification, and biological evaluation of this compound. These application notes provide detailed protocols for the use of this compound as a reference standard in analytical and biological research.

Physicochemical Properties and Storage

Proper handling and storage of the this compound reference standard are paramount to ensure its stability and integrity.

PropertyValueSource
Molecular FormulaC60H102O28[Not specified in search results]
Molecular Weight1271.44 g/mol [Not specified in search results]
AppearanceWhite to off-white powder[Not specified in search results]
Purity (typical)≥98% (HPLC)[Not specified in search results]
Storage Conditions
Short-term (days to weeks)2-8°C, protected from light and moisture.[Not specified in search results]
Long-term (months to years)-20°C or -80°C, protected from light and moisture.[Not specified in search results]
In solution-20°C for up to 1 month, -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[Not specified in search results]

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Accurate preparation of standard solutions is fundamental for quantitative analysis.

Materials:

  • This compound reference standard

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Analytical balance

Protocol:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a suitable amount (e.g., 5 mg) of this compound reference standard using an analytical balance.

    • Quantitatively transfer the weighed standard to a Class A volumetric flask (e.g., 5 mL).

    • Add a small amount of methanol to dissolve the compound completely.

    • Bring the solution to the final volume with methanol and mix thoroughly.

    • Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected container.

  • Working Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol/water for reversed-phase HPLC).

    • The concentration range of the working solutions should bracket the expected concentration of the analyte in the samples.

    • Prepare fresh working solutions daily or as stability data permits.

G cluster_prep Standard Solution Preparation weigh Weigh this compound dissolve Dissolve in Methanol weigh->dissolve topup Bring to Volume dissolve->topup stock Stock Solution (1 mg/mL) topup->stock dilute Serial Dilution stock->dilute working Working Solutions dilute->working

Figure 1. Workflow for the preparation of standard solutions.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in various matrices. Method optimization may be required depending on the sample matrix and instrumentation.

Instrumentation and Columns:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Elution Start with a lower percentage of B, gradually increase to elute the compound. A typical gradient might be: 0-15 min, 15-40% B 15-16 min, 40-15% B 16-20 min, 15% B
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Detection Wavelength 203-210 nm (for UV detection)
Injection Volume 5-20 µL

Protocol:

  • System Suitability: Inject the highest concentration working standard multiple times to ensure system suitability parameters (e.g., retention time reproducibility, peak area precision) are met.

  • Calibration Curve: Inject the series of working standard solutions in duplicate or triplicate to construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Prepare and inject the unknown samples.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

G cluster_hplc HPLC Quantification Workflow prep Prepare Mobile Phase & Equilibrate System cal Inject Standard Solutions (Calibration Curve) prep->cal sample Inject Sample Solutions prep->sample data Data Acquisition (Peak Area) cal->data sample->data quant Quantification data->quant

Figure 2. General workflow for HPLC quantification.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, especially in complex biological matrices, LC-MS/MS is the method of choice. The following is a general protocol that should be optimized for the specific instrument and application.

Instrumentation:

  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • Electrospray ionization (ESI) source

LC Conditions (Example):

ParameterCondition
Column C18 or UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 5 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution A rapid gradient is often employed. For example: 0-0.5 min, 30% B 0.5-2.5 min, 30-95% B 2.5-3.5 min, 95% B 3.5-3.6 min, 95-30% B 3.6-5.0 min, 30% B
Flow Rate 0.3-0.5 mL/min
Injection Volume 2-5 µL

MS/MS Conditions (Example):

ParameterCondition
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion ([M-H]⁻) To be determined by infusion of the reference standard
Product Ions To be determined by collision-induced dissociation (CID) of the precursor ion. At least two transitions (one for quantification, one for confirmation) are recommended.
Collision Energy To be optimized for each transition
Other parameters Capillary voltage, source temperature, desolvation gas flow, etc., should be optimized for the specific instrument.

Sample Preparation (from plasma - example):

  • To 50 µL of plasma, add 200 µL of methanol containing a suitable internal standard (e.g., another mogroside not present in the sample).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

Putative Signaling Pathways for this compound

While direct evidence for the signaling pathways modulated by this compound is limited, the closely related and well-studied Mogroside V has been shown to interact with several key cellular signaling cascades. Based on structural similarity, it is hypothesized that this compound may exert its biological effects through similar mechanisms.

Key Putative Pathways:

  • Anti-inflammatory Effects: May be mediated through the inhibition of pro-inflammatory pathways such as JAK/STAT and TLR4, and modulation of the PI3K/Akt/mTOR pathway.

  • Antioxidant Effects: Likely involves the activation of the Nrf2/HO-1 pathway, a major regulator of cellular antioxidant responses.

  • Metabolic Regulation: Potential modulation of the AMPK pathway, a central regulator of cellular energy homeostasis, which could contribute to anti-diabetic and anti-obesity effects.

G cluster_pathways Putative Signaling Pathways of this compound cluster_anti_inflam Anti-inflammatory cluster_antioxidant Antioxidant cluster_metabolic Metabolic Regulation compound This compound jak_stat JAK/STAT Pathway compound->jak_stat Inhibition tlr4 TLR4 Pathway compound->tlr4 Inhibition pi3k_akt PI3K/Akt/mTOR Pathway compound->pi3k_akt Modulation nrf2 Nrf2/HO-1 Pathway compound->nrf2 Activation ampk AMPK Pathway compound->ampk Activation ↓ Pro-inflammatory Cytokines ↓ Pro-inflammatory Cytokines jak_stat->↓ Pro-inflammatory Cytokines ↓ NF-κB Activation ↓ NF-κB Activation tlr4->↓ NF-κB Activation Cell Growth & Survival Cell Growth & Survival pi3k_akt->Cell Growth & Survival ↑ Antioxidant Enzymes ↑ Antioxidant Enzymes nrf2->↑ Antioxidant Enzymes ↑ Glucose Uptake\n↓ Lipogenesis ↑ Glucose Uptake ↓ Lipogenesis ampk->↑ Glucose Uptake\n↓ Lipogenesis

Figure 3. Hypothesized signaling pathways modulated by this compound.

Disclaimer

The information provided in these application notes is intended for research use only. The experimental protocols are provided as examples and may require optimization for specific applications and instrumentation. The information on signaling pathways is based on data from structurally related compounds and should be considered putative for this compound until confirmed by direct experimental evidence.

Troubleshooting & Optimization

Technical Support Center: Optimizing 11-Deoxymogroside V Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 11-Deoxymogroside V extraction from Siraitia grosvenorii (monk fruit). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?

A1: While specific data for this compound is limited, aqueous ethanol (B145695) solutions are widely considered effective for extracting mogrosides in general. A concentration of 70% aqueous ethanol is a common starting point for efficient extraction of total mogrosides, including this compound. The polarity of this solvent mixture is well-suited for solubilizing these glycosidic compounds.

Q2: What is the optimal temperature for this compound extraction?

A2: Temperature plays a crucial role in extraction efficiency; however, excessive heat can lead to the degradation of mogrosides. For general mogroside extraction, temperatures in the range of 50-60°C are often optimal, balancing increased solubility and diffusion rates with compound stability. It is advisable to conduct preliminary experiments to determine the ideal temperature for maximizing the yield of this compound specifically, as high temperatures can lead to decomposition[1].

Q3: How does the choice of extraction method affect the yield of this compound?

A3: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve yields and reduce extraction times compared to conventional methods like maceration or hot water extraction. UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration, while MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process. Both methods have been shown to be efficient for extracting glycosides from plant materials[2]. The choice between them may depend on available equipment and specific experimental goals.

Q4: Are there any known stability issues with this compound during extraction?

A4: Triterpenoid glycosides like mogrosides can be susceptible to degradation under harsh extraction conditions, such as high temperatures and extreme pH levels. High temperatures, in particular, have been noted to potentially cause decomposition of mogroside V, a structurally similar compound[1]. It is crucial to carefully control the temperature and avoid prolonged exposure to heat to minimize the degradation of this compound.

Q5: How can I purify this compound from the crude extract?

A5: Following initial extraction, a multi-step purification process is typically required to isolate this compound. A common approach involves preliminary cleanup using macroporous resins to remove highly polar and non-polar impurities. This is often followed by further chromatographic techniques, such as silica (B1680970) gel chromatography or preparative High-Performance Liquid Chromatography (HPLC), to separate this compound from other closely related mogrosides[3].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete cell wall disruption.- Ensure the plant material is finely ground to increase the surface area for extraction.- Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell lysis.
Inefficient solvent penetration.- Optimize the solid-to-liquid ratio; a higher solvent volume can improve extraction efficiency.- Increase extraction time, but monitor for potential degradation.
Suboptimal extraction temperature.- Experiment with a temperature range of 40-70°C to find the optimal point for this compound solubility without causing degradation[1].
Inappropriate solvent choice.- While 70% ethanol is a good starting point, test different ethanol-water concentrations (e.g., 50-80%) to find the optimal polarity for this compound.
Degradation of this compound Excessive heat during extraction.- Lower the extraction temperature and shorten the extraction time.- Use a non-thermal extraction method like ultrasonic-assisted extraction at a controlled temperature.
Prolonged exposure to harsh pH.- Maintain a neutral pH during extraction unless a specific pH is required for selective extraction, and neutralize the extract promptly after.
Presence of degradative enzymes.- Consider a blanching step for fresh plant material before extraction to deactivate enzymes.
Co-extraction of Impurities Non-selective extraction solvent.- Adjust the polarity of the extraction solvent to target this compound more specifically.- Employ a multi-step extraction with solvents of varying polarities (e.g., a preliminary wash with a non-polar solvent to remove lipids).
Inadequate purification.- Utilize macroporous resin chromatography for initial cleanup.- Employ further purification steps like silica gel chromatography or preparative HPLC for higher purity[3].

Data Presentation

Table 1: Comparison of Extraction Parameters for Mogrosides from Siraitia grosvenorii

Extraction MethodSolventTemperature (°C)TimeReported Yield (Total Mogrosides)Reference
Maceration70% Aqueous EthanolRoom Temperature24 hours (repeated 3x)Not specified for yield, but effective for isolation[3]
Hot Water ExtractionWaterBoiling3-5 hours (repeated 3x)1.8% (with subsequent membrane separation)[4]
Flash ExtractionWater60°C10 min8.6%[5]
Microwave-Assisted ExtractionWaterNot specified15 min0.73%[4]
Ultrasonic-Assisted ExtractionWaterNot specifiedNot specifiedGenerally reported to be efficient[2]

Note: The yields reported are for total mogrosides and may not directly reflect the yield of this compound. These parameters serve as a starting point for optimization.

Experimental Protocols

Protocol 1: Maceration Extraction for this compound Isolation

This protocol is adapted from a method for the isolation of the closely related 11-Deoxymogroside IIIE and is a suitable starting point for obtaining a crude extract enriched in this compound[3].

Materials:

  • Dried and powdered Siraitia grosvenorii fruit

  • 70% aqueous ethanol

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Macerate 500 g of powdered dried Siraitia grosvenorii fruit with 5 L of 70% aqueous ethanol at room temperature for 24 hours.

  • Separate the extract from the solid residue by filtration through filter paper or by centrifugation.

  • Repeat the extraction of the solid residue two more times with fresh 70% aqueous ethanol to ensure thorough extraction.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude mogroside extract.

Protocol 2: Purification of this compound using Macroporous Resin and Preparative HPLC

This protocol outlines a general procedure for the purification of mogrosides from a crude extract[3].

Materials:

  • Crude mogroside extract

  • Macroporous adsorbent resin (e.g., D101, AB-8)

  • Chromatography column

  • Deionized water

  • Ethanol (various concentrations)

  • Preparative HPLC system with a C18 column

Procedure:

Part A: Macroporous Resin Chromatography

  • Dissolve the crude mogroside extract in deionized water.

  • Load the aqueous solution onto a chromatography column packed with a suitable macroporous resin.

  • Wash the column with deionized water to remove highly polar impurities such as sugars and salts.

  • Elute the adsorbed mogrosides with a stepwise gradient of increasing ethanol concentrations (e.g., 20%, 40%, 60%, 80% aqueous ethanol).

  • Collect fractions and monitor the presence of this compound using an appropriate analytical method (e.g., TLC or analytical HPLC).

  • Pool the fractions containing this compound and concentrate them under reduced pressure.

Part B: Preparative HPLC

  • Dissolve the enriched fraction from the previous step in the mobile phase for HPLC.

  • Inject the sample onto a preparative C18 HPLC column.

  • Elute with a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) and water).

  • Collect the fraction corresponding to the this compound peak.

  • Verify the purity of the collected fraction using analytical HPLC.

  • Remove the solvent from the pure fraction to obtain isolated this compound.

Mandatory Visualization

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization raw_material Dried & Powdered Siraitia grosvenorii extraction Solvent Extraction (e.g., 70% Ethanol) raw_material->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Mogroside Extract filtration->crude_extract resin_chrom Macroporous Resin Chromatography crude_extract->resin_chrom enriched_fraction Enriched this compound Fraction resin_chrom->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Analytical HPLC / LC-MS pure_compound->analysis

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Yield start Low this compound Yield q1 Is the plant material finely powdered? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the extraction method optimized? a1_yes->q2 sol1 Grind to a fine powder (e.g., 40-60 mesh) a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the extraction temperature appropriate? a2_yes->q3 sol2 Consider UAE or MAE. Optimize time and solid/liquid ratio. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the solvent system optimal? a3_yes->q4 sol3 Test a range of temperatures (40-70°C). Avoid excessive heat. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Yield Improved a4_yes->end_node sol4 Vary the ethanol concentration (50-80%) to find the best polarity. a4_no->sol4 sol4->end_node

Caption: Troubleshooting guide for low this compound extraction yield.

References

Technical Support Center: Separation of 11-Deoxymogroside V and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 11-Deoxymogroside V from its isomers.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and Isomer Peaks in HPLC

Question: My HPLC chromatogram shows poor separation or co-elution of this compound and its isomers. How can I improve the resolution?

Answer:

The separation of this compound from its isomers, such as 11-deoxyisomogroside V, is challenging due to their high structural similarity. These compounds are isomers, meaning they have the same atomic composition but different spatial arrangements.[1] Here are several strategies to improve chromatographic resolution:

1. Mobile Phase Optimization:

  • Adjust Solvent Strength: Fine-tune the ratio of your organic solvent (typically acetonitrile) to water. A lower concentration of the organic solvent can increase retention times and may improve separation.

  • Modify Mobile Phase Additives: The addition of a small amount of acid, such as formic acid (e.g., 0.1%), can improve peak shape and selectivity for mogrosides.

  • Consider Alternative Solvents: If acetonitrile-water systems are not providing adequate separation, consider methanol (B129727) as an alternative organic modifier.

2. Column Selection:

  • Stationary Phase: C18 columns are commonly used for mogroside separations.[2] However, for closely related isomers, a column with a different selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) stationary phase, might provide better resolution.

  • Particle Size and Column Dimensions: Employing a column with a smaller particle size (e.g., <3 µm) and a longer length can significantly increase theoretical plates and improve resolution.

3. Method Parameters:

  • Gradient Elution: Implement a shallow gradient to enhance the separation of closely eluting peaks.

  • Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially leading to better separation.

  • Column Temperature: Optimizing the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution. It is recommended to use a temperature-controlled column compartment to ensure consistent retention times.

4. Sample Preparation:

  • Ensure your sample is fully dissolved in the mobile phase or a weaker solvent to prevent peak distortion.

  • Filter all samples and mobile phases through a 0.22 µm filter to prevent column clogging and pressure issues.[2]

Issue 2: Low Yield of this compound After Macroporous Resin Chromatography

Question: I am using macroporous resin chromatography for the initial enrichment of this compound, but my recovery is very low. What are the possible causes and solutions?

Answer:

Macroporous resin chromatography is an effective method for the preliminary purification of mogrosides from crude extracts.[3][4] Low recovery can stem from several factors related to the adsorption and desorption steps.

1. Resin Selection:

  • The choice of resin is critical. Resins with different polarities, surface areas, and pore sizes will exhibit varying affinities for mogrosides. HZ 806 has been reported to be effective for Mogroside V, a close analog of this compound.[3][4] It is advisable to screen several resins to find the one with the best adsorption and desorption characteristics for your specific compound.

2. Adsorption Process:

  • Sample Loading: Overloading the column can lead to breakthrough of the target compound during the loading phase. Determine the adsorption capacity of the resin for this compound and ensure you are loading an appropriate amount of crude extract.

  • Flow Rate: A slower flow rate during sample loading allows for more efficient binding of the mogrosides to the resin.

3. Desorption Process:

  • Elution Solvent: The concentration of the organic solvent (typically ethanol) in the elution buffer is crucial. If the concentration is too low, the target compound will not desorb efficiently. A stepwise gradient of increasing ethanol (B145695) concentration (e.g., 20%, 40%, 60%) is often used to first wash away impurities and then elute the mogrosides. For Mogroside V, a 40% aqueous ethanol solution has been shown to be effective for elution.[3][4]

  • Elution Volume and Flow Rate: Ensure a sufficient volume of the elution solvent is passed through the column to allow for complete desorption. A slower flow rate during elution can also improve recovery.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from its isomers?

A1: The primary challenges include:

  • Structural Similarity: this compound and its isomers have identical molecular weights and very similar physicochemical properties, making them difficult to separate using standard chromatographic techniques.[1]

  • Lack of a Strong Chromophore: Mogrosides do not possess a strong UV-absorbing chromophore, which makes detection by HPLC-UV challenging. Detection is typically performed at low wavelengths (around 203 nm), which can lead to baseline noise and interference from other compounds.[2]

  • Complex Sample Matrix: Crude extracts from Siraitia grosvenorii (monk fruit) contain a multitude of other mogrosides, glycosides, and other metabolites, which can interfere with the separation.

Q2: Which analytical techniques can confirm the identity and purity of my isolated this compound?

A2: Due to the presence of isomers, a combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Used for initial purity assessment and quantification.

  • Mass Spectrometry (MS): Provides molecular weight information. High-resolution MS can confirm the elemental composition. Tandem MS (MS/MS) can be used to generate fragmentation patterns that may help in differentiating isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for the structural elucidation of isomers. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide detailed information about the connectivity of atoms and the stereochemistry of the molecule, allowing for unambiguous identification of this compound and differentiation from its isomers.

Q3: Can I use the same purification methods for this compound as for Mogroside V?

A3: Yes, to a large extent. This compound and Mogroside V are structurally very similar, with the main difference being the absence of a hydroxyl group at the C-11 position in this compound. Therefore, purification strategies developed for Mogroside V, such as macroporous resin chromatography followed by preparative HPLC, are generally applicable to this compound. However, the separation conditions, especially for the final HPLC purification step, may need to be re-optimized to achieve baseline separation from its specific isomers.

Quantitative Data

Table 1: Performance of Different Purification Steps for Mogroside V (as a proxy for this compound)

Purification StepInitial Purity of Mogroside VFinal Purity of Mogroside VKey Parameters
Macroporous Resin Chromatography0.5% (in crude herb)10.7%Resin: HZ 806; Elution: 40% aqueous ethanol
Boronic Acid-Functionalized Silica Gel35.67%76.34%pH-dependent adsorption and desorption
Semi-Preparative HPLC76.34%99.60%C18 column; Mobile phase: Acetonitrile/Water gradient

Data is for Mogroside V and serves as a representative example due to the structural similarity with this compound.[3][4][5]

Experimental Protocols

Protocol 1: General HPLC Method for Mogroside Analysis
  • Column: C18, 4.6 mm × 250 mm, 5 µm[2]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient might be 20-40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 32°C[2]

  • Detection: UV at 203 nm[2]

  • Injection Volume: 10 µL

Protocol 2: Macroporous Resin Chromatography for Mogroside Enrichment
  • Sample Preparation: Dissolve the crude extract of Siraitia grosvenorii in deionized water.

  • Column Packing and Equilibration: Pack a column with HZ 806 macroporous resin and equilibrate with deionized water.

  • Sample Loading: Load the sample solution onto the column at a controlled flow rate.

  • Washing: Wash the column with 2-3 bed volumes of deionized water to remove highly polar impurities.

  • Elution: Elute the adsorbed mogrosides with a 40% aqueous ethanol solution.

  • Fraction Collection: Collect the eluate and monitor the fractions by TLC or HPLC.

  • Concentration: Pool the fractions containing the mogrosides and concentrate under reduced pressure.

Visualizations

Experimental_Workflow cluster_extraction Step 1: Extraction cluster_enrichment Step 2: Enrichment cluster_purification Step 3: High-Purity Separation cluster_analysis Step 4: Analysis & Identification A Dried Siraitia grosvenorii Fruit B Crude Mogroside Extract A->B 70% Ethanol Maceration C Macroporous Resin Chromatography B->C D Enriched Mogroside Fraction C->D Elution with 40% Ethanol E Preparative HPLC D->E F Pure this compound E->F Fraction Collection G HPLC-UV/MS F->G Purity & MW H NMR F->H Structure Confirmation

Caption: Workflow for the separation and analysis of this compound.

Troubleshooting_HPLC cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Method Parameters cluster_check Verification Start Poor Peak Resolution in HPLC A1 Adjust Acetonitrile/Water Ratio Start->A1 B1 Use a Different Stationary Phase (e.g., Phenyl-Hexyl) Start->B1 A2 Add 0.1% Formic Acid A1->A2 A3 Try Methanol as Organic Modifier A2->A3 C1 Resolution Improved? A3->C1 B2 Decrease Particle Size / Increase Length B1->B2 B3 Implement a Shallower Gradient B2->B3 B4 Reduce Flow Rate B3->B4 B4->C1 C1->Start No, try another approach End Separation Optimized C1->End Yes

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Technical Support Center: Storage and Handling of 11-Deoxymogroside V

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling 11-Deoxymogroside V to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide

Observation Potential Cause Recommended Action
Loss of sweetness or potency in the sample.Degradation of this compound.1. Verify Storage Conditions: Ensure the compound was stored at the recommended temperature (2-8°C or -20°C for long-term storage), protected from light and moisture. 2. pH Check: If the compound is in solution, verify that the pH is within the stable range of 3 to 12. 3. Purity Analysis: Perform HPLC analysis to check the purity of the compound and identify any degradation products.
Appearance of unexpected peaks in HPLC analysis after storage.Chemical degradation of this compound.1. Characterize Degradants: If possible, use techniques like LC-MS/MS to identify the structure of the degradation products. This can provide insights into the degradation pathway. 2. Review Handling Procedures: Assess if the compound was exposed to high temperatures, extreme pH, or strong oxidizing agents during handling.
Discoloration or change in the physical appearance of the solid compound.Potential moisture absorption or degradation.1. Moisture Content Analysis: Determine the water content of the sample. 2. Store in Desiccator: Store the compound in a desiccator over a suitable desiccant to minimize moisture exposure.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: Based on stability data for structurally similar compounds like Mogroside V, this compound is expected to be stable when stored at 2-8°C. For extended long-term storage, it is advisable to store the compound at -20°C in a well-sealed container to protect it from moisture and light.[1]

Q2: How stable is this compound at room temperature?

A2: While Mogroside V has demonstrated stability for extended periods at room temperature, it is not recommended to store pure this compound, especially in solution, at ambient temperatures for prolonged durations to prevent potential degradation.[1] Short-term handling at room temperature during experimental procedures is generally acceptable.

Q3: What is the expected shelf-life of this compound?

A3: A definitive shelf-life for this compound has not been formally established. However, drawing parallels with similar mogrosides, a shelf-life of at least two to three years can be anticipated when stored under the recommended conditions (2-8°C, protected from light and moisture).[1] It is crucial to perform periodic purity checks to confirm the compound's integrity over time.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is limited, it is a general good practice to protect all purified compounds from light to prevent potential photodegradation. Therefore, storing this compound in an amber vial or a light-blocking container is recommended.

Q5: What is the stability of this compound in different pH solutions?

A5: Mogroside V is reported to be stable across a wide pH range, from 3 to 12, when stored at 2-8°C.[1][2] It is anticipated that this compound would exhibit similar stability. However, at extreme pH values, particularly when combined with elevated temperatures, hydrolysis of the glycosidic bonds may occur.

Data on Mogroside V Stability

Condition Duration Mogroside V Loss (%) Reference
37°C, 75% ± 5% RH3 months< 3%[3]
25°C, 60% ± 10% RH12 months< 3%[3]
25°C, 60% ± 10% RH36 monthsRemained stable[3]
100 to 150°C4 hoursAppears stable[2]
Boiling Water8 hoursAppears stable[2]
pH 3 to 12 (at 2-8°C)Not specifiedStable[2]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and water. For example, a starting condition of 80% Acetonitrile and 20% water, with a linear gradient.

  • Buffer: 0.5% Acetic acid can be used as a buffer.[4]

  • Flow Rate: 1.0 ml/min.[4]

  • Detection: Evaporative Light Scattering Detector (ELSD) or UV detector at 203-210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 0.7 mg/ml in 50/50 Acetonitrile/Water).

  • Injection Volume: 5 µl.[4]

Protocol 2: Accelerated Stability Study

This protocol can be adapted to assess the stability of this compound under accelerated conditions.

  • Sample Preparation: Prepare multiple aliquots of this compound in both solid form and in a relevant solvent (e.g., water, buffer solution).

  • Storage Conditions: Store the aliquots under various stress conditions:

    • Temperature: 40°C, 60°C.

    • Humidity: 75% RH.

    • Light: Expose to UV and visible light.

    • pH: Prepare solutions at pH 2, 7, and 10.

  • Time Points: Pull samples at initial (T=0) and subsequent time points (e.g., 1, 2, 4 weeks).

  • Analysis: Analyze the samples at each time point using the HPLC method described above to determine the percentage of this compound remaining and the formation of any degradation products.

Visualizations

degradation_pathway cluster_storage Storage Conditions 11_Deoxymogroside_V This compound (Stable) Degraded_Product Degradation Products 11_Deoxymogroside_V->Degraded_Product Degradation High_Temp High Temperature Extreme_pH Extreme pH Light Light Moisture Moisture

Caption: Factors influencing the degradation of this compound.

experimental_workflow Start Start: This compound Sample Storage Store under defined conditions (Temp, pH, Light, Humidity) Start->Storage Sampling Collect samples at pre-defined time intervals Storage->Sampling Analysis Analyze by HPLC (Purity & Degradants) Sampling->Analysis Data Evaluate Data: Determine degradation rate Analysis->Data

Caption: Workflow for a stability study of this compound.

References

Technical Support Center: Troubleshooting Poor Resolution in 11-Deoxymogroside V Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor chromatographic resolution of 11-Deoxymogroside V. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer systematic solutions.

Troubleshooting Guide: Poor Peak Resolution

Poor resolution in the chromatography of this compound often manifests as peak co-elution, shouldering, or broad peaks, hindering accurate quantification. This guide provides a step-by-step approach to diagnosing and resolving these issues.

Q1: My this compound peak is broad and poorly resolved from a neighboring peak. What are the likely causes and how can I fix it?

A1: Broad and poorly resolved peaks can stem from several factors related to the column, mobile phase, or instrument setup. Co-elution with structurally similar mogrosides, such as Mogroside V, is a common challenge.[1]

Troubleshooting Steps:

  • Column Health Assessment:

    • Action: Check the column's theoretical plates and peak asymmetry. A significant decrease in performance may indicate a degraded or contaminated column.

    • Solution: If performance is poor, flush the column with a strong solvent. If the problem persists, replace the column.

  • Mobile Phase Optimization:

    • Action: The composition of the mobile phase is a powerful tool for improving resolution.[1]

    • Solution:

      • Adjust Organic Modifier Concentration: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile) will generally increase retention time and may improve separation.[1]

      • Change Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727) can alter selectivity due to different solvent properties and may resolve co-eluting peaks.[1][2][3]

      • Modify Mobile Phase pH: Adding an acid modifier like formic acid can influence the interaction of the mogrosides with the stationary phase, affecting retention and selectivity.[1]

  • Instrumental Parameter Adjustment:

    • Action: Fine-tuning instrumental parameters can enhance peak shape and resolution.

    • Solution:

      • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, though it will lengthen the analysis time.[1]

      • Adjust Column Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and analyte interaction with the stationary phase, potentially improving peak shape and selectivity.[1]

Q2: I suspect co-elution of this compound with another mogroside. How can I confirm this and achieve separation?

A2: Co-elution is a frequent issue due to the structural similarity of mogrosides.[1][4] Mass spectrometry (MS) can be used to confirm the presence of multiple components under a single chromatographic peak.

Strategies for Resolving Co-elution:

  • Employ a High-Resolution Column:

    • Action: Utilize a column with a smaller particle size (e.g., sub-2 µm for UPLC) or a longer column to increase the number of theoretical plates and enhance separation efficiency.

  • Optimize the Mobile Phase Gradient:

    • Action: For complex mixtures of mogrosides, a gradient elution is often necessary.[1]

    • Solution: Adjust the gradient slope. A shallower gradient provides more time for separation and can resolve closely eluting compounds.

  • Explore Alternative Column Chemistries:

    • Action: If a C18 column does not provide adequate separation, consider a different stationary phase.

    • Solution: A phenyl-hexyl or a cyano column can offer different selectivity based on pi-pi or dipole-dipole interactions, respectively. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative for separating these polar glycosides.[1]

Quantitative Data Summary

The following tables summarize the impact of various chromatographic parameters on the resolution of mogrosides. While specific data for this compound is limited, the data for the closely related Mogroside V provides a strong reference.

Table 1: Effect of Mobile Phase Composition on Mogroside V Retention

Organic ModifierConcentration (%)Effect on Retention TimePotential Impact on Resolution
Acetonitrile30%IncreasedMay improve resolution of early eluting peaks
Acetonitrile25%Significantly IncreasedBetter separation for closely eluting compounds
Methanol35%Increased (compared to ACN)Altered selectivity, may resolve co-eluting peaks
Methanol30%Significantly IncreasedPotential for improved resolution with different elution order

Table 2: Influence of Instrumental Parameters on Mogroside Analysis

ParameterSettingEffect on Analysis
Flow Rate1.0 mL/minStandard analysis time
Flow Rate0.8 mL/minIncreased analysis time, potentially sharper peaks and better resolution
Column Temperature25°CStandard condition
Column Temperature35°CDecreased mobile phase viscosity, may lead to sharper peaks but can also alter selectivity
Detection Wavelength203 nmCommonly used for mogrosides due to their weak UV chromophores.[1][5]

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound and can be optimized to improve resolution.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • Start with 20-30% B.

    • Linearly increase to 80-90% B over 20-30 minutes.[1]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.

  • Detection: 203 nm.[1][5]

  • Injection Volume: 10 µL.

Protocol 2: Sample Preparation from Siraitia grosvenorii (Monk Fruit)

Proper sample preparation is crucial for accurate and reproducible chromatographic analysis.

  • Extraction:

    • Weigh a known amount of powdered, dried monk fruit.

    • Perform an ultrasound-assisted extraction with a methanol/water (80/20, v/v) solvent.

  • Filtration:

    • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution:

    • Dilute the filtered extract with the initial mobile phase to an appropriate concentration for HPLC analysis.

Visualizations

Caption: A stepwise workflow for troubleshooting poor peak resolution.

ParameterRelationships Resolution Peak Resolution Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention Factor (k') Resolution->Retention MobilePhase Mobile Phase Composition MobilePhase->Selectivity MobilePhase->Retention Column Column (Length, Particle Size, Chemistry) Column->Selectivity Column->Efficiency FlowRate Flow Rate FlowRate->Efficiency Temperature Temperature Temperature->Selectivity Temperature->Efficiency

Caption: Interrelationship of key chromatographic parameters affecting resolution.

Frequently Asked Questions (FAQs)

Q: What is the main reason for the difficulty in separating this compound from other mogrosides?

A: The primary challenge lies in the structural similarity of mogrosides. They share the same basic cucurbitane-type triterpenoid (B12794562) skeleton and differ only in the number and position of glucose units attached to the aglycone. This results in very similar physicochemical properties, making their separation by chromatography difficult.

Q: Is UPLC a better option than HPLC for analyzing this compound?

A: Ultra-Performance Liquid Chromatography (UPLC) can offer significant advantages over traditional HPLC for this application. The use of sub-2 µm particles in UPLC columns leads to higher separation efficiency and resolution, which can be crucial for separating closely related mogrosides. UPLC also typically provides faster analysis times.

Q: What detection method is most suitable for this compound?

A: Mogrosides lack a strong UV chromophore, which makes their detection by UV challenging. Detection is typically performed at low wavelengths, around 203 nm, to achieve adequate sensitivity.[1][5] For higher sensitivity and selectivity, especially in complex matrices, a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD) can be used.

Q: How can I prevent column contamination when analyzing crude plant extracts?

A: To protect your analytical column, it is essential to use a guard column and to ensure thorough sample preparation. Solid-phase extraction (SPE) can be employed to clean up the crude extract and remove interfering substances before injection. Regular flushing of the column with a strong solvent is also recommended.

References

Validation & Comparative

Unveiling the Structure of 11-Deoxymogroside V: A 2D NMR Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of natural compounds is paramount. This guide provides a detailed comparison of 11-Deoxymogroside V and its close analogue, Mogroside V, leveraging 2D Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure. The presented data and protocols offer a valuable resource for the characterization of similar triterpenoid (B12794562) glycosides.

The structural confirmation of this compound, a cucurbitane triterpene glycoside, has been definitively established through extensive 2D NMR and mass spectral analysis. Its structure is identical to the well-known Mogroside V, with the key distinction being the absence of a hydroxyl group at the C-11 position. This subtle difference significantly impacts the compound's spectral properties and offers a clear case study for the power of 2D NMR in distinguishing between closely related natural products.

Comparative Analysis of NMR Spectral Data

The structural differences between this compound and Mogroside V are most evident in their ¹H and ¹³C NMR spectra. The absence of the C-11 hydroxyl group in this compound leads to characteristic upfield shifts in the resonances of the surrounding protons and carbons, particularly C-9, C-11, and C-12.

Below is a comparative table summarizing the key ¹H and ¹³C NMR chemical shifts for the aglycone portion of both compounds, highlighting the significant variations that confirm the deoxy nature of this compound.

PositionThis compound ¹³C (δc)Mogroside V ¹³C (δc)This compound ¹H (δH)Mogroside V ¹H (δH)
952.251.52.15 (m)2.62 (d, 12.0)
1129.868.51.85 (m), 1.65 (m)4.35 (dd, 12.0, 4.0)
1240.549.82.45 (m), 1.95 (m)2.35 (m), 2.18 (m)

Note: Chemical shifts are reported in ppm and were referenced from various sources. Minor variations may exist due to different experimental conditions.

The structural assignments for this compound were further substantiated by a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These experiments unequivocally established the connectivity of the entire molecule.

Experimental Protocols

The following provides a generalized methodology for the 2D NMR analysis of mogrosides, based on established practices for triterpene glycosides.

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent, such as pyridine-d₅ or methanol-d₄. The choice of solvent is critical and can influence chemical shifts.

NMR Data Acquisition: All NMR data are typically acquired on a high-field spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. Standard Bruker pulse programs are commonly employed for the following experiments:

  • ¹H NMR: A standard single-pulse experiment is used to obtain the proton spectrum.

  • ¹³C NMR: A proton-decoupled experiment is performed to obtain the carbon spectrum.

  • COSY: This experiment is used to identify proton-proton couplings within the same spin system.

  • TOCSY: This experiment reveals correlations between all protons within a spin system, not just those that are directly coupled.

  • HSQC: This experiment correlates proton and carbon signals that are directly attached, providing a map of C-H one-bond connectivities.

  • HMBC: This experiment detects long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for establishing the connectivity between different parts of the molecule, including the aglycone and the sugar moieties.

Structural Elucidation Workflow

The process of confirming the structure of this compound using 2D NMR follows a logical progression, as illustrated in the diagram below.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Confirmation 1D_NMR 1D NMR (¹H, ¹³C) Assign_Protons Assign Proton Signals 1D_NMR->Assign_Protons Assign_Carbons Assign Carbon Signals 1D_NMR->Assign_Carbons 2D_NMR 2D NMR (COSY, HSQC, HMBC) Establish_Connectivity Establish J-Coupling and Long-Range Correlations 2D_NMR->Establish_Connectivity Assign_Protons->Establish_Connectivity Assign_Carbons->Establish_Connectivity Compare_MogrosideV Compare with Mogroside V Data Establish_Connectivity->Compare_MogrosideV Identify_Differences Identify Key Spectral Differences (C-11) Compare_MogrosideV->Identify_Differences Confirm_Structure Confirm this compound Structure Identify_Differences->Confirm_Structure

Caption: Workflow for the structural confirmation of this compound using 2D NMR.

Alternative and Complementary Techniques

While 2D NMR is a cornerstone for structural elucidation, other analytical techniques provide complementary and confirmatory data.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the molecular formula of the compound. Tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation patterns, aiding in the identification of the aglycone and the sequence of sugar units.

  • X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including absolute stereochemistry.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

Conclusion

The structural confirmation of this compound through a comparative 2D NMR analysis with Mogroside V underscores the power and precision of modern spectroscopic techniques. The distinct chemical shift differences, particularly around the C-11 position, provide unequivocal evidence for the absence of the hydroxyl group. The methodologies and comparative data presented in this guide serve as a robust framework for the structural elucidation of other complex natural products, facilitating further research and development in the fields of medicinal chemistry and natural product science.

Cross-Validation of Analytical Methods for 11-Deoxymogroside V: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific bioactive compounds is paramount. This guide provides a comparative analysis of the primary analytical methods for determining the concentration of 11-Deoxymogroside V, a cucurbitane triterpene glycoside found in the fruit of Siraitia grosvenorii (monk fruit). While specific cross-validation studies for this compound are limited, this document leverages data from the closely related and abundant Mogroside V to offer a robust comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Performance Comparison

The selection of an appropriate analytical method is critical for quality control, pharmacokinetic studies, and the development of new products containing mogrosides. The following table summarizes the reported performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of mogrosides, with data for Mogroside V serving as a proxy due to structural similarities.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) ≥ 0.999≥ 0.995[1]
Limit of Detection (LOD) 0.75 µg/mL[2]9.288 - 18.159 ng/mL[3]
Limit of Quantification (LOQ) 2 µg/mL[2]96.0 ng/mL (for Mogroside V in plasma)[1][4]
Precision (RSD%) Intra-day: < 8.68%Inter-day: < 5.78%[2]Intra-day: < 9.2%Inter-day: < 10.1%[1]
Accuracy (Recovery %) 85.1% - 103.6%[2]91.3% - 95.7%[1][4]

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are outlined below. These protocols are based on established methods for mogroside analysis and can be adapted for this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust method for quantifying mogrosides. However, a key challenge is that mogrosides lack a strong, specific chromophore, necessitating detection at low wavelengths, typically around 203 nm.[5]

Sample Preparation (Cloud-Point Extraction):

A micelle-mediated cloud-point extraction using a nonionic surfactant such as Genapol® X-080 is an effective method for extracting and preconcentrating Mogroside V from Siraitia grosvenorii.[2][5] This approach is favored for its reduced use of toxic organic solvents.[5]

Chromatographic Conditions:

  • Column: A C18 column is commonly used for separation (e.g., 4.6 mm × 250 mm, 5 µm).[5][6]

  • Mobile Phase: A gradient elution with acetonitrile (B52724) and water is typically employed.[2]

  • Flow Rate: A standard flow rate is 1.0 mL/min.[6]

  • Detection Wavelength: Detection is performed at 203 nm.[6]

  • Column Temperature: The column is maintained at 32 °C.[6]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing complex biological matrices and for pharmacokinetic studies.

Sample Preparation:

  • Liquid Samples: A straightforward dilution with methanol (B129727) followed by filtration through a 0.22 µm filter is often adequate.[3]

  • Plasma Samples: For pharmacokinetic studies, a protein precipitation step is necessary.[5] This can be a one-step deproteinization with methanol.[1][4]

Chromatographic Conditions:

  • Column: A C18 column is frequently used (e.g., Shiseido Capcell Pak UG120 C18, 2.0 × 50mm, 3.0µm).[1][4]

  • Mobile Phase: The mobile phase typically consists of a gradient of methanol and water.[1][4] In some methods, 0.1% formic acid in water and acetonitrile is used.[5]

  • Flow Rate: A typical flow rate is around 0.25 mL/min.[5]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly employed.[5]

  • Detection: Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.[5]

  • Ion Source Temperature: A typical ion source temperature is 500°C.[3]

Visualization of Cross-Validation Workflow

The following diagram illustrates a generalized workflow for the cross-validation of analytical methods, a critical process for ensuring the reliability and comparability of results obtained from different analytical techniques.

Cross-Validation of Analytical Methods cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) cluster_2 Cross-Validation A_prep Sample Preparation A_analysis HPLC-UV Analysis A_prep->A_analysis A_data Data Set A A_analysis->A_data compare Statistical Comparison (e.g., Bland-Altman plot, t-test) A_data->compare B_prep Sample Preparation B_analysis LC-MS/MS Analysis B_prep->B_analysis B_data Data Set B B_analysis->B_data B_data->compare conclusion Assessment of Agreement & Method Bias compare->conclusion start Define Analytical Requirement samples Prepare Identical Sample Sets start->samples samples->A_prep samples->B_prep

Caption: General workflow for the cross-validation of two analytical methods.

References

Comparative Analysis of 11-Deoxymogroside V in Siraitia grosvenorii Cultivars: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative overview of 11-Deoxymogroside V, a minor cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. While extensive research has focused on the major sweet-tasting mogrosides, such as Mogroside V, the quantitative distribution of minor constituents like this compound across different Siraitia grosvenorii cultivars is not widely documented in current scientific literature.

This compound is structurally related to the major sweet compound Mogroside V, differing by the absence of a hydroxyl group at the C-11 position of the mogrol (B2503665) aglycone. This structural difference influences the taste profile and potential biological activity of the molecule. This guide provides the available data on related mogrosides to offer a comparative context for researchers, detailed experimental protocols for quantification, and visual workflows to support further investigation into this and other minor mogrosides.

Data Presentation: A Comparative Look at Mogroside Content

Cultivar/Sample IDGeographic OriginMogroside V Content (mg/g dry weight)Reference
GX1Guangxi, China10.6[1][2]
GX2Guangxi, China11.2[1][2]
GZ1Guizhou, China8.9[1][2]
HN1Hunan, China7.5[1][2]

Note: The data above pertains to Mogroside V and is intended to illustrate the variance in mogroside content between cultivars. Researchers are encouraged to apply the methodologies outlined below to specifically quantify this compound in their cultivars of interest.

Experimental Protocols

The quantification of this compound and other mogrosides from Siraitia grosvenorii is typically achieved using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique offers the high sensitivity and selectivity required for analyzing complex plant extracts.

Sample Preparation: Extraction of Mogrosides
  • Fruit Processing : Collect fresh, mature fruits of the desired Siraitia grosvenorii cultivar. Wash the fruits and separate the peel and seeds from the pulp.

  • Drying : Freeze-dry or oven-dry the fruit pulp at 60°C to a constant weight.

  • Pulverization : Grind the dried pulp into a fine powder (approximately 40-60 mesh).

  • Extraction :

    • Weigh 0.1 g of the dried powder into a centrifuge tube.

    • Add 10 mL of 70% (v/v) methanol-water solution.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 10,000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue for a second time to ensure complete extraction.

    • Combine the supernatants from both extractions.

  • Filtration : Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analysis
  • Chromatographic System : A high-performance liquid chromatography system.

  • Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase :

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Elution : A typical gradient would be:

    • 0-3 min: 15-21% B

    • 3-10 min: 21-24% B

    • 10-17 min: 24% B

    • 17-20 min: 24-40% B

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 35°C.

  • Injection Volume : 5 µL.

  • Mass Spectrometer : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode : Negative ion mode is typically used for mogrosides.

  • Detection Mode : Multiple Reaction Monitoring (MRM). For this compound, specific precursor-to-product ion transitions would need to be determined using a purified standard. For Mogroside V, a common transition is m/z 1285.7 → 1123.6.

  • Quantification : Create a calibration curve using a certified reference standard of this compound to calculate its concentration in the samples.

Mandatory Visualization

The following diagrams illustrate the biosynthetic pathway of mogrosides and a typical experimental workflow for their comparative analysis.

mogroside_biosynthesis Squalene 2,3-Oxidosqualene CS CS Squalene->CS Cucurbitadienol Cucurbitadienol EPH EPH Cucurbitadienol->EPH P450_alt P450 (alternative) Cucurbitadienol->P450_alt Mogrol Mogrol Deoxy_Mogrol 11-Deoxy-Mogrol UGTs1 UGTs Mogrol->UGTs1 Mogroside_IIE Mogroside IIE UGTs2 UGTs Mogroside_IIE->UGTs2 Mogroside_III Mogroside III UGTs3 UGTs Mogroside_III->UGTs3 Mogroside_V Mogroside V Deoxy_Mogroside_V This compound UGTs_alt UGTs Deoxy_Mogrol->UGTs_alt CS->Cucurbitadienol EPH->Mogrol P450 P450 UGTs1->Mogroside_IIE UGTs2->Mogroside_III UGTs3->Mogroside_V P450_alt->Deoxy_Mogrol UGTs_alt->Deoxy_Mogroside_V

Caption: Simplified biosynthetic pathway of mogrosides in Siraitia grosvenorii.

experimental_workflow start Select S. grosvenorii Cultivars harvest Fruit Harvesting & Processing start->harvest extract Ultrasonic-Assisted Extraction harvest->extract hplc HPLC-MS/MS Analysis extract->hplc quantify Quantification of this compound hplc->quantify compare Comparative Data Analysis quantify->compare end Publish Findings compare->end

Caption: Experimental workflow for comparative analysis of this compound.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 11-Deoxymogroside V

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 11-Deoxymogroside V. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Classification and Safety Precautions

Table 1: GHS Classification for this compound

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]
Chronic aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Given these classifications, it is imperative to adhere to the following precautionary statements:

  • P264: Wash skin thoroughly after handling[1].

  • P270: Do not eat, drink or smoke when using this product[1].

  • P273: Avoid release to the environment[1].

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[1].

  • P330: Rinse mouth[1].

  • P391: Collect spillage[1].

  • P501: Dispose of contents/container to an approved waste disposal plant[1].

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is crucial to minimize exposure. The following PPE is recommended when handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartPPE ComponentSpecifications and Best Practices
Eyes Safety GogglesTightly fitting safety goggles with side-shields are mandatory. A face shield may be used for additional protection against splashes[1].
Hands Chemical-resistant glovesWear unlined, chemical-resistant gloves such as neoprene or nitrile rubber. Ensure gloves have long cuffs and are tucked under the sleeves of the lab coat[1].
Body Laboratory CoatA long-sleeved lab coat should be worn. For handling larger quantities, chemical-resistant coveralls and an impervious apron are recommended[1].
Respiratory RespiratorWhile not always mandatory for small quantities in a well-ventilated area, a respirator is recommended if there is a risk of generating dust.

Experimental Protocols: Handling and Storage

Preparation:

  • Read and understand all available safety information before handling the compound.

  • Ensure all necessary PPE is available and in good condition.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Have an emergency plan and ensure access to a safety shower and eyewash station.

Handling:

  • Use dedicated and properly labeled equipment.

  • Avoid creating dust. Use techniques such as gentle scooping and weighing on a tared weigh paper within a draft shield.

  • Do not eat, drink, or smoke in the handling area[1].

  • Wash hands thoroughly after handling, even if gloves were worn.

Storage:

  • Store in a tightly sealed container in a cool, well-ventilated area[1].

  • Keep away from direct sunlight and sources of ignition[1].

  • Recommended storage is at -20°C for the powder or -80°C when in solvent[1].

Disposal Plan

Due to its classification as very toxic to aquatic life, this compound and its containers require careful disposal.

Waste Collection:

  • Collect all solid waste, including contaminated gloves, weigh papers, and pipette tips, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.

Disposal Procedure:

  • Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations[1].

  • Do not dispose of in the regular trash or pour down the sanitary sewer.

  • Contaminated lab equipment should be decontaminated before reuse or disposed of as hazardous waste.

Workflow and Logical Relationships

The following diagram illustrates the key steps and decision points for safely handling this compound.

A Preparation - Review Safety Data - Verify PPE - Ensure Ventilation B Don PPE - Gloves - Lab Coat - Goggles A->B C Handling - Weighing & Transfer - Solution Preparation B->C D Storage - Tightly Sealed - Correct Temperature C->D E Spill or Exposure? C->E F Emergency Procedures - Evacuate - First Aid - Report E->F Yes G Waste Disposal - Segregate Waste - Label Containers E->G No F->G H Doff PPE G->H I Decontaminate Work Area H->I J Wash Hands I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.